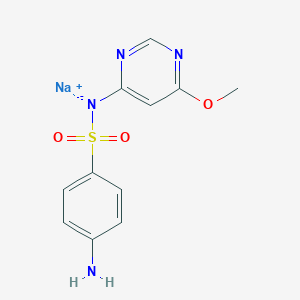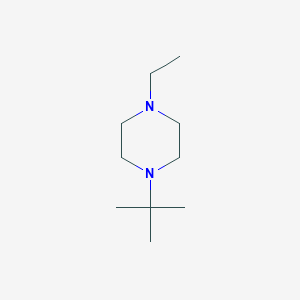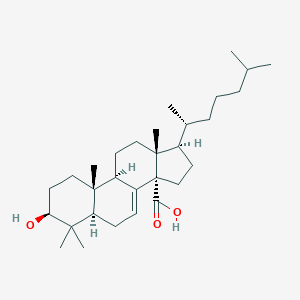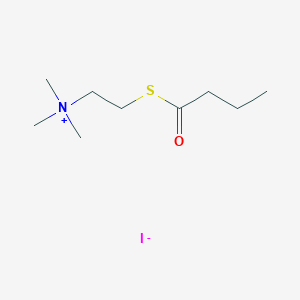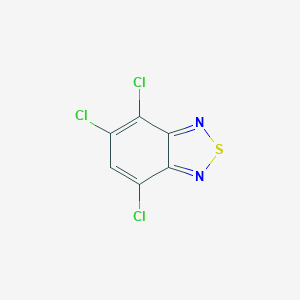
4,5,7-Trichloro-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,7-Trichloro-2,1,3-benzothiadiazole (TCBT) is a heterocyclic organic compound that has been extensively studied for its potential use in various scientific research applications. TCBT has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further research and development.
作用機序
The mechanism of action of 4,5,7-Trichloro-2,1,3-benzothiadiazole is not fully understood, but it has been suggested that it may act by binding to specific proteins or enzymes in cells, leading to changes in their function and activity. This compound has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including antioxidant activity, cytotoxicity, and antibacterial activity. This compound has also been found to have potential neuroprotective effects, making it a promising compound for further research in the field of neuroscience.
実験室実験の利点と制限
One of the main advantages of using 4,5,7-Trichloro-2,1,3-benzothiadiazole in lab experiments is its unique optical and electronic properties, which make it a versatile compound for various applications. However, this compound has also been found to have limited solubility in water, which may pose challenges for certain experiments.
将来の方向性
There are many potential future directions for research on 4,5,7-Trichloro-2,1,3-benzothiadiazole, including further optimization of its synthesis method, exploration of its potential therapeutic applications, and investigation of its unique optical and electronic properties for use in organic electronics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
合成法
The synthesis of 4,5,7-Trichloro-2,1,3-benzothiadiazole involves the reaction of 2-aminothiophenol with chlorosulfonic acid and phosphorus pentachloride. The resulting product is then treated with sodium hydroxide to yield this compound. This synthesis method has been widely used and optimized for large-scale production of this compound.
科学的研究の応用
4,5,7-Trichloro-2,1,3-benzothiadiazole has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential material for organic electronics. This compound has been found to have unique optical and electronic properties, making it a promising compound for further research and development.
特性
CAS番号 |
1982-55-4 |
|---|---|
分子式 |
C6HCl3N2S |
分子量 |
239.5 g/mol |
IUPAC名 |
4,5,7-trichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HCl3N2S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H |
InChIキー |
SZYWFOPNFNROQB-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl |
正規SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl |
melting_point |
122.0 °C |
その他のCAS番号 |
1982-55-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)
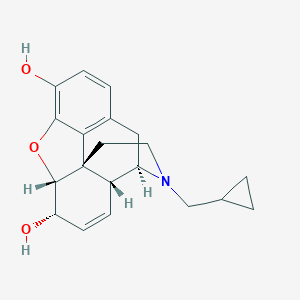
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
